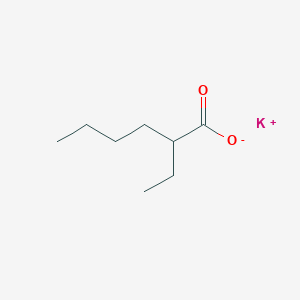

potassium;2-ethylhexanoate

Description

Potassium 2-ethylhexanoate (CAS 764-71-6) is an organo-potassium compound with the molecular formula C₈H₁₅KO₂ and a molecular weight of 182.30 g/mol. It is a pale yellow liquid or crystalline solid, soluble in organic solvents like diethylene glycol, and is widely used in pharmaceuticals, polymer catalysis, and corrosion inhibition . A key application is its role in synthesizing potassium clavulanate, an antibiotic, via acid-base precipitation reactions . Its reactivity stems from its strong basicity and ability to act as a co-catalyst, particularly in reducing cobalt usage in polyester resins and improving polyurethane foam stability .

Properties

IUPAC Name |

potassium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQCVZBBNZMKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-ethylhexanoate can be synthesized by reacting 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves dissolving the acid in a suitable solvent and then adding the potassium base under controlled conditions to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of potassium 2-ethylhexanoate often involves the use of large-scale reactors where the reaction between 2-ethylhexanoic acid and potassium hydroxide or potassium carbonate is carried out under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The compound participates in cation-exchange reactions to form metal carboxylates, critical in polymer and pharmaceutical industries:

General Reaction:

Key Applications:

-

Pharmaceuticals : Converts tert-butylammonium clavulanate to potassium clavulanate, a β-lactamase inhibitor .

-

Polymer Catalysis : Forms transition-metal catalysts (e.g., Pb²⁺, Bi³⁺ salts) for polyisocyanurate (PIR) foam production .

Oxidation and Reduction

While direct oxidation/reduction pathways are less documented, the compound’s carboxylate group enables redox activity in catalytic cycles:

Theoretical Pathways:

-

Oxidation : Forms peroxides or ketones under strong oxidizing agents.

-

Reduction : Converts to 2-ethylhexanol via hydrogenation, though experimental evidence is limited.

Industrial Catalytic Reactions

Potassium 2-ethylhexanoate acts as a phase-transfer catalyst in polymer synthesis:

Polyurethane Foam Production:

Performance Data:

| Foam Property | With Catalyst | Without Catalyst |

|---|---|---|

| Isocyanurate Yield | 85% | <40% |

| Flame Resistance (LOI) | 28% | 22% |

Biochemical Reactions

In pharmaceutical workflows, it mediates salt metathesis:

Clavulanic Acid Purification:

This reaction improves clavulanate stability and bioavailability .

Scientific Research Applications

Chemical Synthesis and Catalysis

Potassium 2-ethylhexanoate serves as a catalyst in numerous chemical reactions:

- Polymerization Processes : It is commonly used as a co-catalyst to enhance cobalt performance in unsaturated polyester resins and gelcoats. This application is crucial in the production of light-colored polyester resins, which are widely used in coatings and composite materials .

- Trimerization Catalyst : The compound acts as a liquid trimerization catalyst for polyisocyanurate (PIR) foam, ensuring a highly cross-linked structure that results in durable insulation products .

- Synthesis of Alkyd Resins : Potassium 2-ethylhexanoate contributes to the production of alkyd resins, which are important in paints and coatings due to their excellent film-forming properties .

Food Industry Applications

In the food sector, potassium 2-ethylhexanoate functions primarily as a food additive :

- Preventing Rancidity : It helps prevent the development of rancidity in oils made from unsaturated fatty acids, thereby extending the shelf life of food products .

Physiological Effects

Recent studies have indicated that potassium 2-ethylhexanoate may have beneficial physiological effects:

- Cardiovascular Health : Research suggests that it can slow heart rate and reduce arrhythmias. Additionally, it has been shown to lower serum cholesterol and triglyceride levels, contributing to heart health .

- Anti-inflammatory Properties : The compound has been found to inhibit prostaglandin synthesis, which may reduce inflammation .

Industrial Applications

Potassium 2-ethylhexanoate is utilized in various industrial applications:

- Corrosion Inhibitor : It acts as an effective corrosion inhibitor and lubricant additive in metalworking fluids, facilitating machining operations while protecting metal surfaces from rust and corrosion .

- Drier in Coatings : The compound is employed as a drier in paints and coatings to accelerate drying times and enhance film formation quality .

Environmental Applications

The compound also finds utility in environmental applications:

- Water Treatment : Potassium 2-ethylhexanoate can be used in water treatment processes due to its solubility in organic solvents and ability to facilitate chemical reactions necessary for purification .

Summary Table of Applications

| Application Area | Specific Use Case |

|---|---|

| Chemical Synthesis | Catalyst for polymerization processes |

| Trimerization catalyst for PIR foam | |

| Synthesis of alkyd resins | |

| Food Industry | Preventing rancidity in oils |

| Physiological Effects | Cardiovascular health benefits |

| Anti-inflammatory properties | |

| Industrial Applications | Corrosion inhibitor in metalworking fluids |

| Drier in coatings | |

| Environmental | Water treatment applications |

Case Study 1: Polyester Resin Production

A study demonstrated that using potassium 2-ethylhexanoate as a co-catalyst significantly reduced the amount of cobalt needed during the polymerization process of polyester resin paint. This not only improved color quality but also minimized environmental impact by reducing cobalt waste.

Case Study 2: Food Preservation

Research conducted on the use of potassium 2-ethylhexanoate as an additive showed its effectiveness in prolonging the shelf life of unsaturated fatty acid oils by preventing rancidity. This application is particularly beneficial for manufacturers looking to enhance product longevity without compromising quality.

Mechanism of Action

The mechanism of action of potassium 2-ethylhexanoate involves its ability to form complexes with metal ions, which can then participate in various catalytic and stabilization processes. The potassium ion plays a crucial role in maintaining the ionic balance and facilitating the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium 2-Ethylhexanoate vs. t-Octylamine

Potassium 2-Ethylhexanoate vs. Sodium 2-Ethylhexanoate

Potassium 2-Ethylhexanoate vs. Calcium 2-Ethylhexanoate

Potassium 2-Ethylhexanoate vs. Copper(II) 2-Ethylhexanoate

Key Research Findings and Data Tables

Table 2: Market Segmentation by Application (2023)

| Application | Potassium 2-Ethylhexanoate (%) | Sodium 2-Ethylhexanoate (%) | Calcium 2-Ethylhexanoate (%) |

|---|---|---|---|

| Pharmaceuticals | 45 | 30 | 5 |

| Polymer Catalysts | 35 | 10 | 15 |

| Corrosion Inhibitors | 10 | 25 | 20 |

| Others | 10 | 35 | 60 |

Q & A

Q. What are the standard methods for synthesizing and characterizing potassium 2-ethylhexanoate in laboratory settings?

- Synthesis : Potassium 2-ethylhexanoate is typically synthesized by neutralizing 2-ethylhexanoic acid with potassium hydroxide in ethanol. For precipitation applications, the salt is added dropwise (e.g., 0.75 drops/min) to reaction mixtures under controlled temperature (15–25°C) and agitation to optimize crystal formation .

- Characterization : Nuclear Magnetic Resonance (¹H-NMR) is used to confirm structural integrity, with peaks corresponding to the ethylhexanoate backbone and potassium counterion (e.g., δ 0.8–1.6 ppm for alkyl protons) . Fourier Transform Infrared Spectroscopy (FTIR) can identify carboxylate stretches (~1540–1650 cm⁻¹).

Q. How is potassium 2-ethylhexanoate quantified and its purity assessed in pharmaceutical or catalytic applications?

- Quantitative Analysis : High-Performance Liquid Chromatography (HPLC) with a C18 column is preferred for detecting impurities like bis(2-ethylhexyl)maleate. Mobile phases often use ethanol or methanol, with UV detection at 210–220 nm .

- Purity Standards : Pharmacopeial methods (e.g., USP) require limits on residual solvents and byproducts. For example, impurity levels ≤0.4% are enforced via comparative peak response ratios between test and standard solutions .

Q. What are the primary research applications of potassium 2-ethylhexanoate in catalysis and precipitation chemistry?

- Catalysis : It acts as a trimerization catalyst in polyisocyanurate (PIR) foam synthesis, accelerating the reaction between isocyanates and polyols. Its efficacy is compared to tertiary amines, with reduced odor and improved stability .

- Precipitation : Used to isolate bioactive compounds like potassium clavulanate from fermentation broths. Optimal yields (≥94%) are achieved at 1.2 M salt concentration and 20°C, with controlled induction times (10–30 min) .

Advanced Research Questions

Q. How can experimental design optimize potassium 2-ethylhexanoate-mediated precipitation reactions?

- Factorial Design : Variables such as salt concentration (0.2–1.2 M), temperature (15–25°C), and induction time are tested in a fractional factorial framework. Response surface methodology (RSM) identifies interactions; for example, higher salt concentrations improve yield but require precise temperature control .

- Data Interpretation : Yield () is calculated as . Uncertainties arise from supersaturation dynamics, which are minimized by gradual reagent addition to avoid colloidal agglomeration .

Q. What mechanistic role does potassium 2-ethylhexanoate play in catalytic trimerization reactions?

- Mechanism : In PIR foam synthesis, the carboxylate ion stabilizes transition states during isocyanate trimerization, reducing activation energy. Comparative studies with copper-amine complexes show potassium 2-ethylhexanoate enhances reaction specificity while minimizing side products .

- Kinetic Studies : Rate constants () are derived via Arrhenius plots under varying temperatures. Activation energies () for trimerization are typically 40–60 kJ/mol, lower than tertiary amine-catalyzed pathways .

Q. How do solution stability and supersaturation dynamics affect potassium 2-ethylhexanoate precipitation efficiency?

- Stability : Intermediate formation (e.g., t-octylamine salts) reduces initial supersaturation, preventing oil formation and improving crystal purity. Direct precipitation without intermediates risks rapid nucleation and amorphous byproducts .

- Supersaturation Control : Induction times (45 min post-addition) allow Ostwald ripening, favoring larger crystal growth. Agglomeration is mitigated by maintaining pH 10 and ionic strength <0.5 M .

Q. What contradictions exist in reported optimal conditions for potassium 2-ethylhexanoate applications?

- Temperature vs. Yield : While 20°C is optimal for clavulanate precipitation, some studies report acceptable yields (85–90%) at 15°C with adjusted salt concentrations (0.8 M). This suggests context-dependent optimization, influenced by substrate solubility and broth composition .

- Catalyst Loading : In trimerization, higher salt concentrations (1.5 M) may reduce foam density due to excessive gas release, conflicting with precipitation studies prioritizing maximal loading. Balancing catalytic activity and physical properties requires trade-off analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.